methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by a pyrazole ring substituted with an acetylamino group at the 4-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the acetylamino group: The acetylation of the amino group on the phenyl ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group at the 3-position of the pyrazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve reagents like sodium azide or thiols.
Major Products
Oxidation: Nitro derivatives of the acetylamino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Research: The compound is used to investigate the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The acetylamino group may play a role in binding to active sites, while the pyrazole ring can interact with hydrophobic pockets or participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[4-(nitroamino)phenyl]-1H-pyrazole-3-carboxylate
- Methyl 1-[4-(methylamino)phenyl]-1H-pyrazole-3-carboxylate
- Methyl 1-[4-(chloroamino)phenyl]-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the acetylamino group, which can enhance its binding affinity and specificity towards certain biological targets compared to other similar compounds. This structural feature may also influence its pharmacokinetic properties and overall biological activity.
Properties
IUPAC Name |
methyl 1-(4-acetamidophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)14-10-3-5-11(6-4-10)16-8-7-12(15-16)13(18)19-2/h3-8H,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNXGZIGPDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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